molecular formula C14H17F3O B7847641 Cyclohexyl [4-(trifluoromethyl)phenyl]methanol

Cyclohexyl [4-(trifluoromethyl)phenyl]methanol

Cat. No. B7847641
M. Wt: 258.28 g/mol
InChI Key: IVKRYFOJKOUTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl [4-(trifluoromethyl)phenyl]methanol is a useful research compound. Its molecular formula is C14H17F3O and its molecular weight is 258.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biocatalysis in Asymmetric Reduction

  • Lactobacillus paracasei BD101 has been identified as a successful biocatalyst for reducing ketones to alcohols, specifically for the asymmetric reduction of cyclohexyl(phenyl)methanone to cyclohexyl(phenyl)methanol. This process demonstrates high enantioselectivity and conversion, producing enantiomerically pure (S)-cyclohexyl(phenyl)methanol (Şahin, Serencam, & Dertli, 2019).

Synthesis of Novel Triazole Antitubercular Compound

  • Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol (MSDRT 12) is a novel triazole-based antitubercular compound. The enantiospecific antitubercular activity of its stereoisomers was evaluated, with one particular isomer demonstrating significant potency (Shekar, Sinha, Mukhopadhya, & Degani, 2014).

Catalysis in Organic Reactions

  • Methanol, including cyclohexyl(phenyl)methanol derivatives, can act as a hydrogen donor in reactions catalyzed by complexes like ruthenium and rhodium. This is particularly relevant in the reduction of ketones to alcohols (Smith & Maitlis, 1985).

Applications in Materials Chemistry

  • Tris(4-azidophenyl)methanol, a multifunctional aryl azide, can be used as a protecting group for thiols in peptoid synthesis. It offers opportunities for functionalization in materials chemistry applications (Qiu et al., 2023).

Electrochemical Applications

  • The electrocatalytic hydrogenation (ECH) of cyclohexyl(phenyl)methanol derivatives in aqueous methanol has been investigated, showing high selectivity in hydrogenation reactions at specific electrodes (Dabo et al., 1997).

Use in Coal Beneficiation

  • 4-Methyl cyclohexane methanol (MCHM), closely related to cyclohexyl(phenyl)methanol, is used as a flotation reagent in coal beneficiation. Its transport mechanisms and fate in coal plants and surrounding environments have been studied, focusing on volatilization, sorption, and leaching (He, Noble, & Ziemkiewicz, 2015).

properties

IUPAC Name

cyclohexyl-[4-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h6-10,13,18H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKRYFOJKOUTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl [4-(trifluoromethyl)phenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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